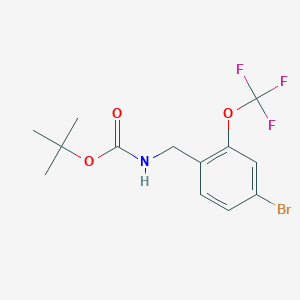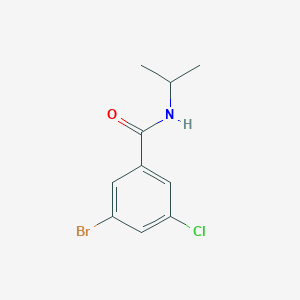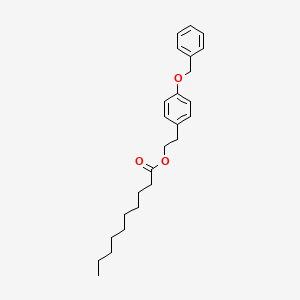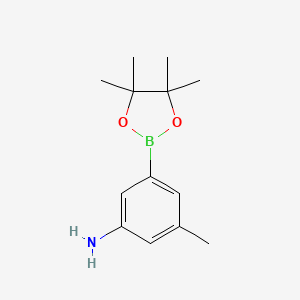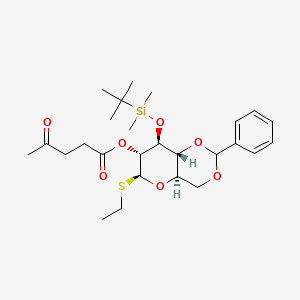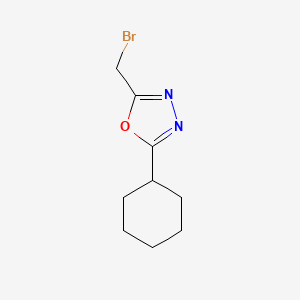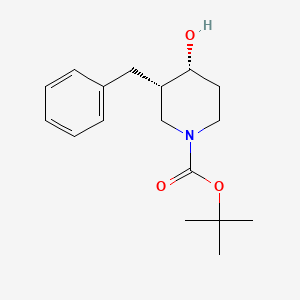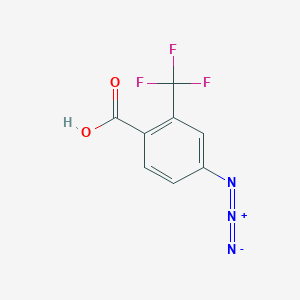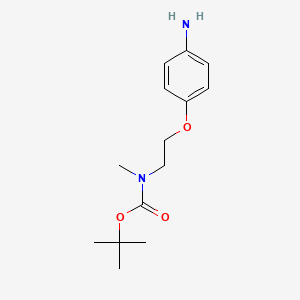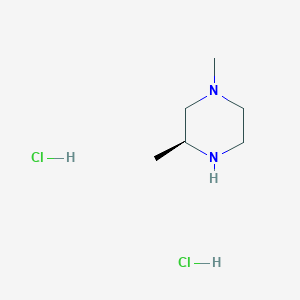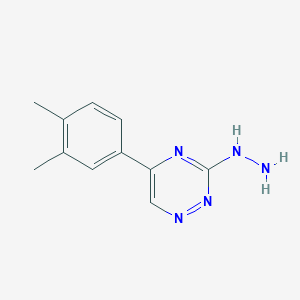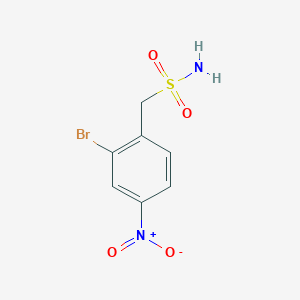
(2-Bromo-4-nitrophenyl)methanesulfonamide
Overview
Description
“(2-Bromo-4-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrN2O4S . It has a molecular weight of 295.11 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4-nitrophenyl)methanesulfonamide” consists of a bromine atom (Br), a nitro group (NO2), and a methanesulfonamide group (CH3SO2NH2) attached to a phenyl ring .Scientific Research Applications
Structural and Spectroscopic Studies
Research has delved into the structural and spectroscopic studies of compounds similar to (2-Bromo-4-nitrophenyl)methanesulfonamide. For example, the structural and spectroscopic analysis of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene highlights the formation of ion pairs in the crystal, with N–H protons of protonated molecules hydrogen-bonded with sulfonyl oxygens, providing insights into the molecular structure and interactions in both solid and solution states I. Binkowska, A. Jarczewski, A. Katrusiak, G. Wojciechowski, B. Brzeziński, 2001.
Inclusion Compounds and Structural Transformations
The formation of inclusion compounds and their structural transformations have been studied, highlighting the adaptability and potential applications of these materials in various solvent environments. The study of tetrakis(4-nitrophenyl)methane solvates, for instance, categorizes them based on their network structures and interactions, showing significant adaptability and potential for forming robust yet flexible host networks R. Thaimattam, F. Xue, J. Sarma, T. Mak, G. Desiraju, 2001.
Molecular Structure and Reactivity
Investigations into the molecular structure and reactivity of related compounds, such as 4-nitrophenyl[bis(benzylthio)]methane, have been conducted to understand their acidic properties and potential applications in chemical synthesis. These studies compare structural conformations and discuss the implications for proton donor properties, offering insights into their use in synthetic chemistry I. Binkowska, M. Ratajczak-Sitarz, A. Katrusiak, A. Jarczewski, 2009.
Ab Initio Predictions and Chemical Interactions
Ab initio predictions of structure and energetics for complexes of 4-nitrophenyl[bis(methylsulfonyl)]methane with bases in various solvents have been made, revealing potential pathways for chemical reactions and new structures in acetonitrile solvent. Such studies are crucial for designing reactions and understanding the behavior of these compounds under different conditions I. Binkowska, J. Koput, A. Jarczewski, 2008.
Future Directions
Phenol derivatives, such as “(2-Bromo-4-nitrophenyl)methanesulfonamide”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods and exploring potential biological activities of these compounds .
properties
IUPAC Name |
(2-bromo-4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEXZIQIPXGKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-nitrophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1532506.png)
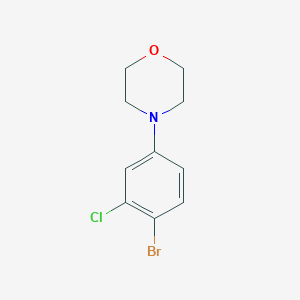
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)
